molecular formula C10H14N2 B12824365 4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole

4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole

Cat. No.: B12824365
M. Wt: 162.23 g/mol
InChI Key: XXPDCVRVAJAYRH-UHFFFAOYSA-N
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Description

4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole is an organic compound that features a cyclohexene ring attached to a methyl group, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole typically involves the reaction of cyclohex-2-en-1-ylmethanol with imidazole under acidic or basic conditions. The reaction can be catalyzed by various agents such as sulfuric acid or sodium hydroxide. The process generally involves heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohex-2-en-1-one derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Cyclohex-2-en-1-ylmethanediyl)bis(n,n-dimethylaniline): Shares a similar cyclohexene structure but differs in the presence of dimethylaniline groups.

    2-(Cyclohex-2-en-1-yl)aniline: Contains a cyclohexene ring attached to an aniline group.

Uniqueness

4-(Cyclohex-2-en-1-ylmethyl)-1H-imidazole is unique due to its combination of a cyclohexene ring and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-(cyclohex-2-en-1-ylmethyl)-1H-imidazole

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h2,4,7-9H,1,3,5-6H2,(H,11,12)

InChI Key

XXPDCVRVAJAYRH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)CC2=CN=CN2

Origin of Product

United States

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